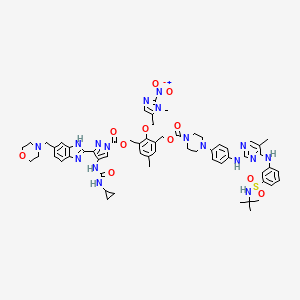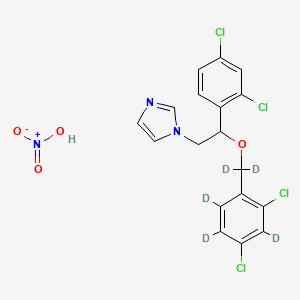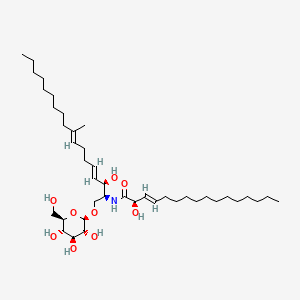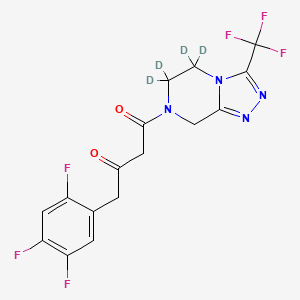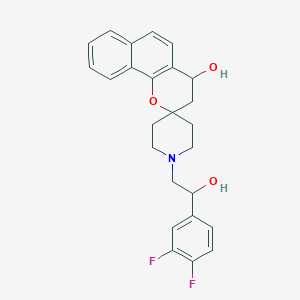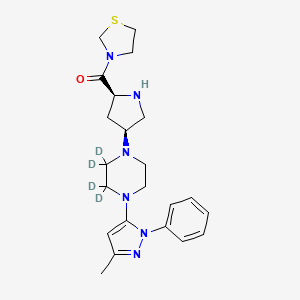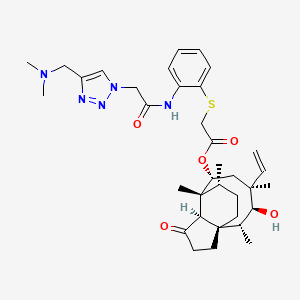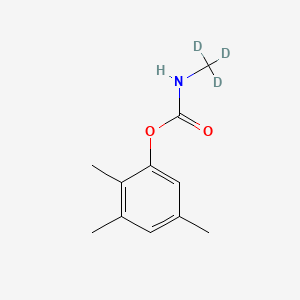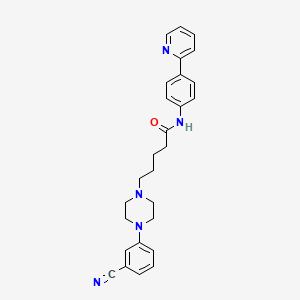
N-(4-(pyridin-2-yl)phenyl)-5-(4-(3-cyanophenyl)piperazin-1-yl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dopamine D3 receptor ligand-2 is a compound that specifically targets the dopamine D3 receptor, a subtype of dopamine receptors that are part of the D2-like receptor family. These receptors are primarily found in the mesolimbic system of the brain, which is associated with motivation, reward, and cognition. The dopamine D3 receptor has been implicated in various neurological and psychiatric disorders, making it a significant target for drug development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dopamine D3 receptor ligand-2 typically involves multiple steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods: In an industrial setting, the production of dopamine D3 receptor ligand-2 may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography .
化学反应分析
Types of Reactions: Dopamine D3 receptor ligand-2 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium hydride, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the ligand. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学研究应用
Dopamine D3 receptor ligand-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the binding affinity and selectivity of dopamine receptors.
Biology: Helps in understanding the role of dopamine D3 receptors in cellular signaling and neurotransmission.
Medicine: Potential therapeutic applications in treating neurological disorders such as Parkinson’s disease, schizophrenia, and drug addiction.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
作用机制
The mechanism of action of dopamine D3 receptor ligand-2 involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. Upon binding, the ligand can either activate or inhibit the receptor, leading to changes in intracellular signaling pathways. These pathways often involve the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA). The specific effects depend on whether the ligand acts as an agonist or antagonist .
相似化合物的比较
- Dopamine D2 receptor ligands
- Dopamine D4 receptor ligands
- Apomorphine
- Pramipexole
- Ropinirole
Comparison: Dopamine D3 receptor ligand-2 is unique in its high selectivity for the dopamine D3 receptor compared to other dopamine receptor subtypes. This selectivity is crucial for minimizing side effects associated with non-selective dopamine receptor activation. For instance, dopamine D2 receptor ligands often cause motor side effects, while dopamine D3 receptor ligands like ligand-2 are more targeted and can provide therapeutic benefits without these adverse effects .
属性
分子式 |
C27H29N5O |
|---|---|
分子量 |
439.6 g/mol |
IUPAC 名称 |
5-[4-(3-cyanophenyl)piperazin-1-yl]-N-(4-pyridin-2-ylphenyl)pentanamide |
InChI |
InChI=1S/C27H29N5O/c28-21-22-6-5-7-25(20-22)32-18-16-31(17-19-32)15-4-2-9-27(33)30-24-12-10-23(11-13-24)26-8-1-3-14-29-26/h1,3,5-8,10-14,20H,2,4,9,15-19H2,(H,30,33) |
InChI 键 |
LZGVRYSELURRPV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCCC(=O)NC2=CC=C(C=C2)C3=CC=CC=N3)C4=CC=CC(=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


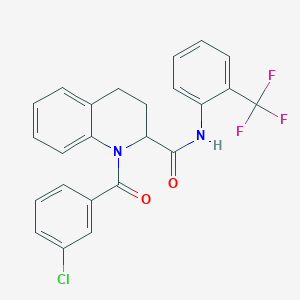
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
